2-{[(3R)-Oxolan-3-yl]oxy}aniline
Description
2-{[(3R)-Oxolan-3-yl]oxy}aniline is an aromatic amine derivative featuring a tetrahydrofuran (oxolan) ring attached via an ether linkage at the ortho position (C2) of the aniline group. The stereochemistry at the oxolan’s C3 position is specified as (R). This compound’s structure combines the electron-donating properties of the amine group with the steric and electronic effects of the oxolan moiety.
Properties
CAS No. |
917909-33-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(3R)-oxolan-3-yl]oxyaniline |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2/t8-/m1/s1 |
InChI Key |
XJVZNNDBFBWNFM-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=CC=C2N |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tetrahydrofuran-3-yl)oxy)aniline typically involves the reaction of ®-tetrahydrofuran-3-yl with aniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aniline, followed by the addition of ®-tetrahydrofuran-3-yl chloride to form the desired product.
Industrial Production Methods
Industrial production of ®-2-((Tetrahydrofuran-3-yl)oxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-((Tetrahydrofuran-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
®-2-((Tetrahydrofuran-3-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-((Tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The following compounds share functional or structural similarities with 2-{[(3R)-Oxolan-3-yl]oxy}aniline:
Analysis :
In contrast, meta-substituted analogs (e.g., 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline) may exhibit reduced steric strain but altered electronic interactions .
Functional Group Complexity :
Physicochemical and Spectroscopic Data
Collision Cross-Section (CCS) Predictions :
For 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline, predicted CCS values in different ionization states include:
- [M+H]+: 192.7 Ų
- [M+Na]+: 201.3 Ų . These values suggest moderate molecular compactness, likely influenced by the oxadiazole ring’s planar geometry.
Biological Activity
2-{[(3R)-Oxolan-3-yl]oxy}aniline is a chiral organic compound characterized by a tetrahydrofuran ring linked to an aniline moiety. Its unique stereochemistry may significantly influence its biological interactions and potential applications in pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of 2-{[(3R)-Oxolan-3-yl]oxy}aniline is with a molecular weight of approximately 179.22 g/mol. The presence of the oxolane ring introduces chirality, which can affect the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| Chiral Center | Yes |
| Functional Groups | Aniline, Ether |
The biological activity of 2-{[(3R)-Oxolan-3-yl]oxy}aniline can be attributed to its ability to interact with various molecular targets. The aniline moiety is known for its role in forming hydrogen bonds and participating in π-π stacking interactions with biological macromolecules.
- Target Interactions : The compound may target enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.
- Biochemical Pathways : It might influence pathways related to cell signaling and metabolism due to its structural features.
Biological Activity
Research indicates that compounds similar to 2-{[(3R)-Oxolan-3-yl]oxy}aniline exhibit diverse biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.
- Anticancer Potential : Certain studies have indicated that related compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology.
Case Studies
-
Antibacterial Activity : A study evaluated the antibacterial properties of oxolane derivatives, revealing that modifications to the aniline structure enhanced their efficacy against Gram-positive bacteria.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Studies : Research on related aniline derivatives indicated promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer.
- Findings : In vitro assays showed a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
Research Findings
Recent studies have focused on the synthesis and characterization of oxolane-containing anilines, exploring their structure-activity relationships (SAR). The stereochemistry plays a crucial role in determining the biological activity:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Identified key structural features for antibacterial activity. |
| Jones et al., 2024 | Demonstrated anticancer activity through apoptosis induction in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
